molecular formula C14H13NO3 B495898 N-[4-(allyloxy)phenyl]-2-furamide

N-[4-(allyloxy)phenyl]-2-furamide

Cat. No.: B495898
M. Wt: 243.26g/mol
InChI Key: HYWBXKVISWHDCA-UHFFFAOYSA-N
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Description

N-[4-(Allyloxy)phenyl]-2-furamide is a synthetic organic compound characterized by a furan-2-carboxamide core linked to a 4-allyloxyphenyl substituent.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26g/mol

IUPAC Name

N-(4-prop-2-enoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C14H13NO3/c1-2-9-17-12-7-5-11(6-8-12)15-14(16)13-4-3-10-18-13/h2-8,10H,1,9H2,(H,15,16)

InChI Key

HYWBXKVISWHDCA-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2

Canonical SMILES

C=CCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and molecular properties of N-[4-(allyloxy)phenyl]-2-furamide and its analogs:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
This compound –O–CH₂–CH=CH₂ C₁₄H₁₃NO₃ 243.26 Allyloxy group; unsaturated side chain
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide –SO₂NH₂ (para), 2-Cl (meta) C₁₇H₁₃ClN₂O₄S 392.81 Sulfamoyl group; chlorophenyl substitution
5-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-2-furamide –SO₂–C₅H₁₀N (para), 5-Br (furan) C₁₆H₁₇BrN₂O₄S 413.29 Brominated furan; piperidine sulfonamide
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}furan-2-carboxamide –SO₂–NH–C₄H₃N₂(OCH₃)₂ (para) C₁₇H₁₆N₄O₆S 420.39 Pyrimidine sulfonamide; methoxy groups
5-Bromo-N-[4-(4-propionylpiperazinyl)phenyl]-2-furamide –N–(CH₂CH₂)₂N–COCH₂CH₃ (para) C₁₈H₂₀BrN₃O₃ 406.27 Propionylpiperazine; brominated furan

Key Observations :

  • Electron-Withdrawing Groups : Sulfamoyl (–SO₂NH₂) and bromine substituents (e.g., in ) increase molecular polarity, which could affect solubility and target binding.
  • Heterocyclic Modifications : Compounds with pyrimidine () or oxadiazole () moieties introduce additional hydrogen-bonding sites, likely enhancing receptor affinity.

Stability and Bioavailability

  • Metabolic Stability : The allyloxy group’s alkene may undergo oxidation via cytochrome P450 enzymes, reducing bioavailability compared to saturated analogs.
  • Solubility : Sulfamoyl and pyrimidine-containing derivatives () exhibit higher aqueous solubility due to polar groups, whereas brominated or allyloxy-substituted compounds may require formulation optimization .

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